Methyl 4-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a fluorophenyl group, and a benzoate ester. Its molecular formula is C23H27FN2O5S, and it has a molecular weight of approximately 462.54 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the esterification of the benzoate. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions using fluorophenyl halides.
Esterification of the Benzoate: This can be done using standard esterification techniques with methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
METHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4,5-DIMETHOXYBENZOATE: Similar structure but with additional methoxy groups.
METHYL 2-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE: A closely related compound with slight structural variations.
Uniqueness
The uniqueness of METHYL 4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C21H23FN2O5S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 4-[[1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23FN2O5S/c1-29-21(26)16-6-8-18(9-7-16)23-20(25)15-10-12-24(13-11-15)30(27,28)14-17-4-2-3-5-19(17)22/h2-9,15H,10-14H2,1H3,(H,23,25) |
InChI Key |
ANNQFILTULQEBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
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